

(1R,3S)-RSL3 CAS number and molecular formula

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Compound of Interest

Compound Name: (1R,3S)-RSL3

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An In-depth Technical Guide to **(1R,3S)-RSL3**

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R,3S)-RSL3 is one of the stereoisomers of the chemical probe RSL3, known for its role in inducing a regulated form of cell death called ferroptosis. While its counterpart, (1S,3R)-RSL3, is a potent and widely studied inducer of ferroptosis through the inhibition of Glutathione Peroxidase 4 (GPX4), **(1R,3S)-RSL3** is recognized as a significantly less active enantiomer.^[1] This guide provides a comprehensive overview of **(1R,3S)-RSL3**, including its chemical properties, mechanism of action in the context of its more active isomer, relevant signaling pathways, and detailed experimental protocols for studying its effects.

Chemical and Physical Properties

(1R,3S)-RSL3 is a small molecule belonging to the RAS-selective lethal (RSL) class of compounds. Its fundamental properties are summarized below.

Property	Value	Reference(s)
CAS Number	1219810-13-5	[1]
Molecular Formula	C ₂₃ H ₂₁ ClN ₂ O ₅	[2]
Molecular Weight	440.9 g/mol	[2]
Synonyms	(1R,3S)-enantiomer of RSL3	[1]
Solubility	Soluble in DMSO	[2]
Storage	Store at -20°C or -80°C for long-term use	[1]

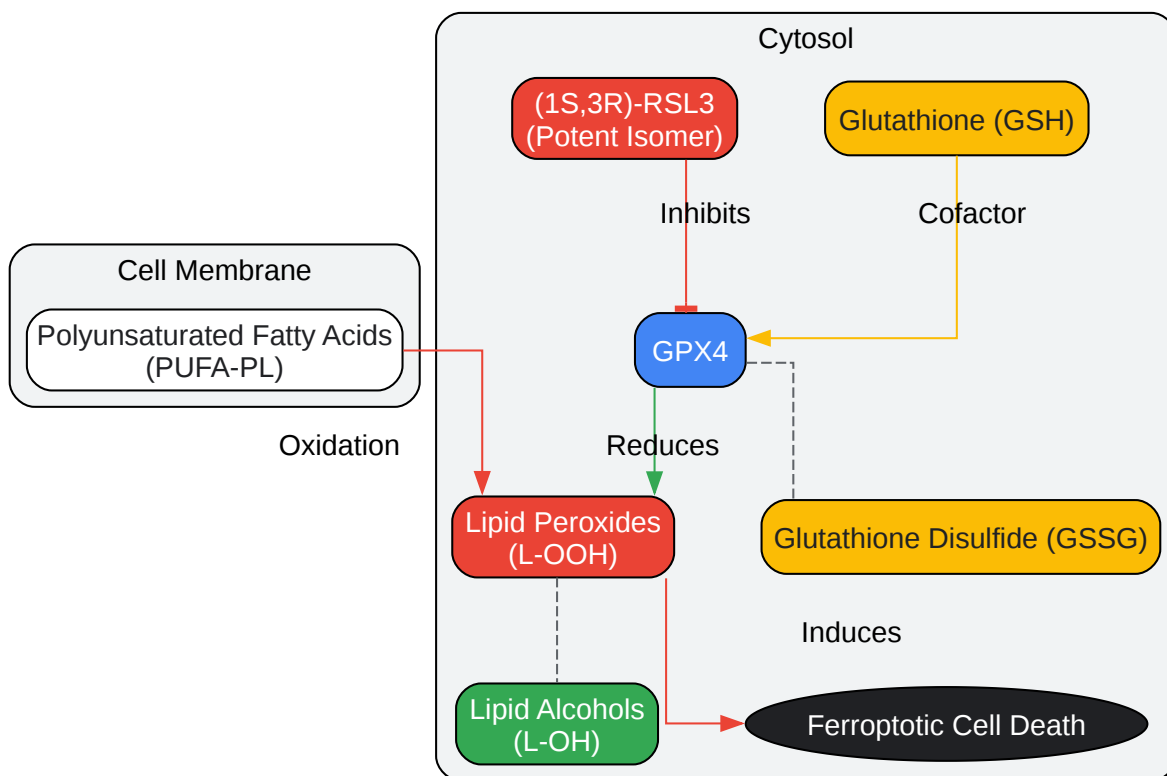
Mechanism of Action and Signaling Pathway

The primary mechanism of action for the RSL3 class of compounds involves the induction of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.[3] The biological activity of RSL3 is highly stereospecific, with the (1S,3R) enantiomer being the potent inhibitor of Glutathione Peroxidase 4 (GPX4).[4]

GPX4 is a crucial enzyme that reduces lipid hydroperoxides to non-toxic lipid alcohols, thereby protecting cells from oxidative damage. The inhibition of GPX4 by (1S,3R)-RSL3 leads to an unchecked accumulation of lipid reactive oxygen species (ROS), culminating in plasma membrane damage and cell death.[3][5]

(1R,3S)-RSL3 is considered the less active enantiomer.[1] For instance, in HT22 wild-type cells, the EC₅₀ value for inducing cell death was 5.2 μM for **(1R,3S)-RSL3**, compared to 0.004 μM for the (1S,3R) isomer, highlighting a significant difference in potency.[1]

The signaling pathway for RSL3-induced ferroptosis is depicted below:



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Caption: Signaling pathway of (1S,3R)-RSL3-induced ferroptosis via GPX4 inhibition.

Quantitative Data

The following tables summarize the quantitative data regarding the activity of RSL3 isomers in various cell lines.

Table 1: In Vitro Efficacy of RSL3 Isomers

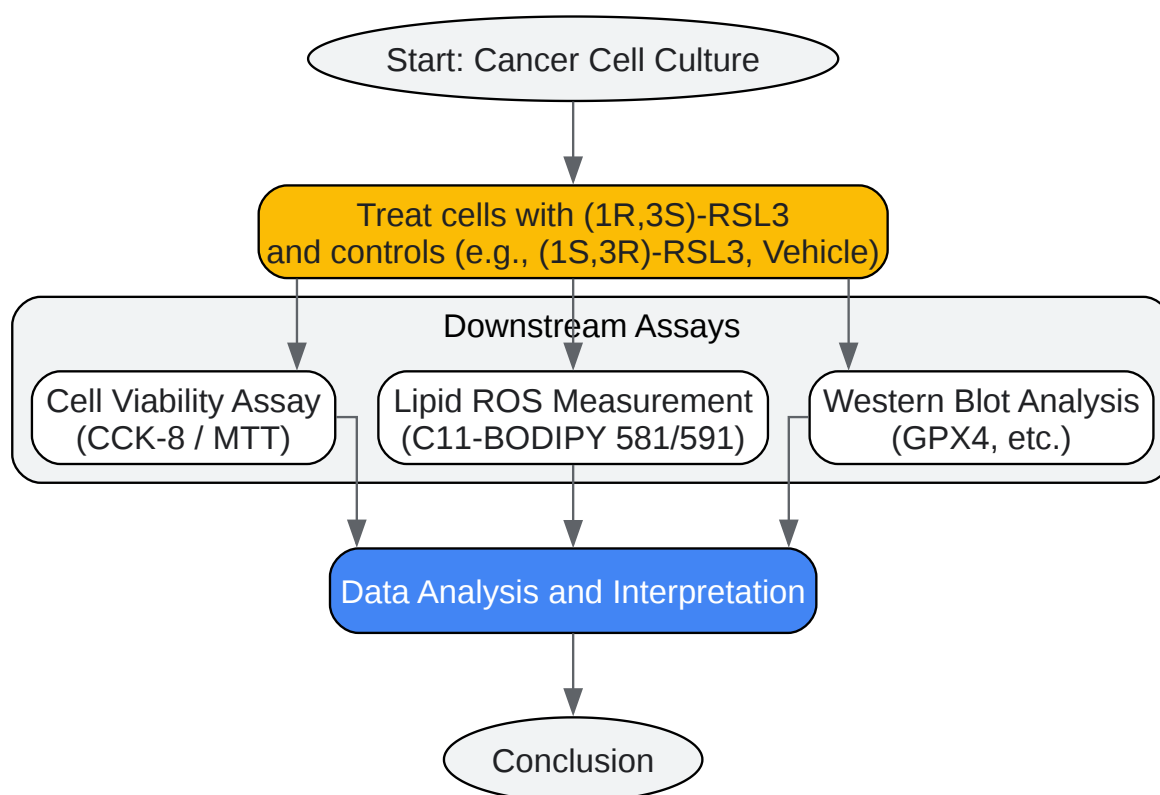
Compound	Cell Line	Assay Type	Endpoint	Value	Reference(s)
(1R,3S)-RSL3	HT22	Cell Death	EC ₅₀	5.2 μ M	[1]
(1S,3R)-RSL3	HT22	Cell Death	EC ₅₀	0.004 μ M	[1]
(1S,3R)-RSL3	HCT116	Cell Viability	IC ₅₀ (24h)	4.084 μ M	[6]
(1S,3R)-RSL3	LoVo	Cell Viability	IC ₅₀ (24h)	2.75 μ M	[6]
(1S,3R)-RSL3	HT29	Cell Viability	IC ₅₀ (24h)	12.38 μ M	[6]
(1S,3R)-RSL3	BJeLR (H-RasV12)	Cytotoxicity	EC ₅₀	0.01 μ M	[2]
(1S,3R)-RSL3	BJeH (wild-type Ras)	Cytotoxicity	EC ₅₀	2 μ M	[2]

Table 2: In Vivo Efficacy of (1S,3R)-RSL3

Model	Compound	Dosage	Route	Outcome	Reference(s)
BJeLR Xenograft	(1S,3R)-RSL3	100 mg/kg	Subcutaneous	Inhibited tumor formation and growth	[2]
U87 Xenograft	(1S,3R)-RSL3	100 mg/kg	Not specified	Strongly inhibited tumor growth	[7]
SKM-1 Xenograft	(1S,3R)-RSL3	20 mg/kg	Not specified	Inhibited tumor growth	[8]

Experimental Protocols

Studying the effects of RSL3 involves a series of in vitro and in vivo assays to measure cell viability, ferroptosis markers, and protein expression.



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Caption: General experimental workflow for studying the effects of RSL3.

Cell Viability Assay (CCK-8 Method)

This protocol assesses the impact of **(1R,3S)-RSL3** on cell proliferation and viability.

- Cell Seeding: Seed cells (e.g., HCT116, LoVo) in a 96-well plate at a density of approximately 5,000 cells per well.[6]
- Incubation: Allow cells to adhere by incubating overnight at 37°C with 5% CO₂.

- Treatment: Add varying concentrations of **(1R,3S)-RSL3** (and controls like (1S,3R)-RSL3 and vehicle) to the wells.
- Incubation: Incubate for the desired time period (e.g., 24, 48, or 72 hours).[9]
- Reagent Addition: Add 10 μ L of Cell Counting Kit-8 (CCK-8) solution to each well.
- Final Incubation: Incubate the plate for 1-4 hours at 37°C.
- Measurement: Measure the absorbance at 450 nm using a microplate reader.[6] Cell viability is calculated as a percentage relative to the vehicle-treated control cells.

Lipid Peroxidation Assay (C11-BODIPY 581/591 Method)

This assay quantifies lipid ROS, a key hallmark of ferroptosis, using a fluorescent probe.

- Cell Culture and Treatment: Culture cells in a suitable plate (e.g., 6-well or 12-well) and treat with **(1R,3S)-RSL3** as described for the viability assay. A potent inducer like 10 μ M (1S,3R)-RSL3 can be used as a positive control.[10]
- Staining: After treatment, remove the medium and add pre-warmed medium containing 2 μ M C11-BODIPY 581/591.[10]
- Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.[11]
- Cell Harvesting: Wash the cells with PBS and harvest them using trypsin.
- Flow Cytometry: Resuspend the cells in PBS and analyze them using a flow cytometer.[9] The probe fluoresces red in its reduced state and shifts to green upon oxidation by lipid peroxides. An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.

Western Blot Analysis for GPX4

This protocol is used to determine the levels of key proteins in the ferroptosis pathway, such as GPX4.

- Cell Lysis: After treatment with **(1R,3S)-RSL3**, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.[12]

- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay. [\[12\]](#)
- SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane. [\[9\]](#)
- Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. [\[9\]](#)
- Primary Antibody Incubation: Incubate the membrane with a primary antibody against GPX4 (and a loading control like GAPDH or β-actin) overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using an ECL substrate and an imaging system. [\[9\]](#)
Quantify band intensities and normalize to the loading control.

Conclusion

(1R,3S)-RSL3 serves as an important chemical tool, primarily as a negative control, to study the stereospecific effects of its potent counterpart, (1S,3R)-RSL3, in the induction of ferroptosis. While not a potent ferroptosis inducer itself, its use in comparative studies is critical for validating that the observed cellular effects of (1S,3R)-RSL3 are due to specific interactions with targets like GPX4, rather than non-specific chemical reactivity. The protocols and data presented in this guide offer a framework for researchers to investigate the nuanced roles of RSL3 stereoisomers in the complex process of ferroptotic cell death.

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